molecular formula C9H16Cl2N2OS B1384076 2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride CAS No. 2060033-37-4

2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride

Cat. No. B1384076
M. Wt: 271.21 g/mol
InChI Key: FJMRJNDTCVPTMR-UHFFFAOYSA-N
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Description

2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride (2A1M2P1T5EDHC) is a novel synthetic compound with a wide range of potential applications in scientific research. It has been studied extensively in recent years, and its unique properties have been used to develop new methods of synthesis, as well as to explore its biochemical and physiological effects. In Additionally, potential future directions for research will be explored.

Scientific Research Applications

QSAR Analysis of Thiazole Derivatives A study by Drapak et al. (2019) focused on the QSAR (Quantitative Structure-Activity Relationship) analysis of thiazole derivatives. The research aimed to determine the parameters of the molecular structure of these derivatives and their antioxidant activities. The study provided a theoretical basis for designing new potential antioxidants (Drapak et al., 2019).

Synthesis of Dihydroisoxazoles Milinkevich et al. (2008) discussed the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione. The study highlighted the condensation of 3-chloropentane-2,4-dione with thioamides, leading to the formation of these compounds, and reported a 50-member library of various 5-(thiazol-5-yl)-4,5-dihydroisoxazoles (Milinkevich et al., 2008).

Antifungal and Antibacterial Activities A study by Ahluwalia et al. (1986) evaluated the antifungal and antibacterial activities of certain thiazole derivatives. The compounds showed marginal activity against various microorganisms, indicating their potential in antimicrobial research (Ahluwalia et al., 1986).

Bi-Heterocyclic Compounds Synthesis Abbasi et al. (2020) synthesized a new series of bi-heterocyclic compounds, including thiazole derivatives, evaluated for enzyme inhibition and cytotoxic behavior. The study indicated the potential of these compounds as anti-diabetic agents (Abbasi et al., 2020).

Corrosion Inhibition Performance Kaya et al. (2016) conducted a study on the corrosion inhibition performance of thiazole derivatives. The research utilized quantum chemical parameters and molecular dynamics simulations to predict the inhibition efficiency of these compounds against iron corrosion (Kaya et al., 2016).

properties

IUPAC Name

2-amino-1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.2ClH/c1-5(2)9-11-6(3)8(13-9)7(12)4-10;;/h5H,4,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMRJNDTCVPTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride

CAS RN

2060033-37-4
Record name 2-amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride
Reactant of Route 2
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride
Reactant of Route 3
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride
Reactant of Route 4
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride
Reactant of Route 5
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride
Reactant of Route 6
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride

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